molecular formula C14H19F3N4O2 B2771249 (S)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate CAS No. 1365936-92-0

(S)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate

Número de catálogo: B2771249
Número CAS: 1365936-92-0
Peso molecular: 332.327
Clave InChI: KZIBDILKNONISF-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound is a complex organic molecule that contains a pyrimidin-4-yl group, a pyrrolidin-3-yl group, and a trifluoromethyl group . These groups are common in many pharmaceuticals and bioactive compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized for their anti-tubercular activity against Mycobacterium tuberculosis . The synthesis involved designing and evaluating a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Aplicaciones Científicas De Investigación

Photocatalytic Amination

A study by Wang et al. (2022) discusses the use of a related compound, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, in the photoredox-catalyzed amination of o-hydroxyarylenaminones. This process establishes a new cascade pathway for assembling a range of 3-aminochromones under mild conditions, which is further used to construct diverse amino pyrimidines, broadening the applications of photocatalyzed protocols in organic synthesis (Wang et al., 2022).

Structural Studies

Research by Weber et al. (1995) presents the structural analysis of a similar compound, showcasing its configuration in the lactam ring and its intramolecular hydrogen bonding. This type of study is crucial for understanding the chemical and physical properties of such compounds, which can have implications in further medicinal chemistry research (Weber et al., 1995).

Antimalarial Activity

Chavchich et al. (2016) investigated the structure-activity relationship of trifluoromethyl-substituted pyridine and pyrimidine analogues for preclinical development for malaria treatment and/or prevention. JPC-3210, a compound with a similar structural motif, was selected as the lead compound due to its superior in vitro antimalarial activity and lower cytotoxicity, highlighting the potential of such compounds in therapeutic applications (Chavchich et al., 2016).

Synthesis and Regioselectivity Studies

Martins et al. (2012) conducted a study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which shares a similar synthetic interest with the compound . The research focused on understanding the reaction media's effect on the regioselectivity of the synthesis, which is crucial for designing compounds with desired chemical properties (Martins et al., 2012).

Direcciones Futuras

Future research could focus on synthesizing this compound and evaluating its potential biological activities. Given the activities of similar compounds, it may be worthwhile to investigate its potential as an anti-tubercular agent .

Mecanismo De Acción

Target of Action

The primary target of this compound is the G-protein coupled receptor (GPCR) Takeda G-protein receptor 5 (TGR5) , also known as G-protein bile acid receptor 1 (GPBAR1) . This receptor plays a key role in pathways associated with diabetes, metabolic syndrome, and autoimmune disease .

Mode of Action

The compound acts as an agonist to the TGR5 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the TGR5 receptor and activates it, which leads to a series of biochemical reactions inside the cell .

Biochemical Pathways

The activation of the TGR5 receptor by the compound triggers a cascade of biochemical reactions. These reactions are part of the pathways associated with diabetes, metabolic syndrome, and autoimmune disease . The exact downstream effects of these pathways are complex and depend on a variety of factors, including the specific cell type and the presence of other signaling molecules .

Pharmacokinetics

The compound has been described as potent, selective, and orally bioavailable . This means that it can be effectively absorbed from the gastrointestinal tract and distributed throughout the body to reach its target sites.

Result of Action

The activation of the TGR5 receptor by the compound has been shown to be effective in reducing peak glucose levels in an acute oral glucose tolerance test (OGTT) in genetically obese mice . This effect was lost upon chronic dosing .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include factors like pH, temperature, and the presence of other substances that can interact with the compound or its target.

Propiedades

IUPAC Name

tert-butyl N-[(3S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O2/c1-13(2,3)23-12(22)20-9-4-5-21(7-9)11-6-10(14(15,16)17)18-8-19-11/h6,8-9H,4-5,7H2,1-3H3,(H,20,22)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIBDILKNONISF-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.